N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride
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Overview
Description
“N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride” is a chemical compound with the CAS Number: 1864056-48-3. It has a molecular weight of 277.24 . The compound is typically available in powder form .
Physical and Chemical Properties The IUPAC name for this compound is N-(1-(aminomethyl)cyclopentyl)-2-methylaniline dihydrochloride. The Inchi Code is 1S/C13H20N2.2ClH/c1-11-6-2-3-7-12(11)15-13(10-14)8-4-5-9-13;;/h2-3,6-7,15H,4-5,8-10,14H2,1H3;2*1H . The compound is typically stored at room temperature .
Scientific Research Applications
Chemical Synthesis and Reactions
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride is used in various chemical synthesis processes. For example, it is involved in the cross-dehydrogenative-coupling reaction of N-heterocycles with N-methylanilines to form C(sp2)-C(sp3) bonds under visible-light illumination, demonstrating its application in the development of aminomethyl-substituted N-heterocycles with high atom economy and environmental friendliness (Zhang et al., 2021).
Synthesis of Derivatives
The compound is used in the synthesis and characterization of various derivatives. For instance, it is part of the synthesis process of ortho-(Cyclopentenyl)- and ortho-(Cyclopentyl)-aniline derivatives, indicating its versatility in producing compounds with local anesthetic and analgesic properties (Gataullin et al., 2001).
Study of Toxicity and Environmental Impact
Research has also been conducted on the toxicity of N-methylanilines, including this compound, to assess their impact on the environment and health risks (Groth et al., 1993).
Pharmaceutical Applications
In pharmaceutical research, the compound is used in the synthesis of various drugs and for studying their properties. For example, it plays a role in the synthesis of antimicrobial and cytotoxic compounds, highlighting its potential in drug development (Noolvi et al., 2014).
Catalysis and Reaction Studies
The compound is also used in catalysis and reaction studies. It is involved in visible light photoredox catalysis and [4+2] cyclization processes, demonstrating its utility in the creation of complex chemical structures (Yadav & Yadav, 2017).
Supramolecular Chemistry
In supramolecular chemistry, the compound is utilized in the creation of new molecular structures. For example, it is used in the synthesis of new supramolecular synthons, indicating its role in the advancement of this field (Lynch et al., 1998).
Safety and Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and more .
Properties
IUPAC Name |
N-[1-(aminomethyl)cyclopentyl]-2-methylaniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c1-11-6-2-3-7-12(11)15-13(10-14)8-4-5-9-13;;/h2-3,6-7,15H,4-5,8-10,14H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXOQELUUNZVNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2(CCCC2)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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